tert-butyl 4-{[methyl({4-oxo-4H-pyrano[2,3-b]pyridin-7-yl})amino]methyl}piperidine-1-carboxylate
Description
This compound features a tert-butyl-protected piperidine carboxylate core linked via a methylene bridge to a methylamino-substituted 4-oxo-4H-pyrano[2,3-b]pyridine moiety. The tert-butyl group enhances solubility in organic solvents, while the piperidine ring provides conformational flexibility for molecular interactions .
Properties
IUPAC Name |
tert-butyl 4-[[methyl-(4-oxopyrano[2,3-b]pyridin-7-yl)amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4/c1-20(2,3)27-19(25)23-10-7-14(8-11-23)13-22(4)17-6-5-15-16(24)9-12-26-18(15)21-17/h5-6,9,12,14H,7-8,10-11,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJYWBTTYTVYLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN(C)C2=NC3=C(C=C2)C(=O)C=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound tert-butyl 4-{[methyl({4-oxo-4H-pyrano[2,3-b]pyridin-7-yl})amino]methyl}piperidine-1-carboxylate is a complex organic molecule with potential biological activity. This article reviews the biological properties, including anti-inflammatory effects and structure-activity relationships (SAR), based on available literature.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
It features a piperidine ring, a pyrano moiety, and a tert-butyl group, which contribute to its pharmacological properties.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of compounds similar to this compound. For example, derivatives containing pyrimidine and pyrazole rings have shown significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammation:
| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) |
|---|---|---|
| Celecoxib | 0.04 ± 0.01 | Not applicable |
| Compound A | 0.04 ± 0.02 | Higher than COX-2 |
| Compound B | 0.05 ± 0.03 | 0.10 ± 0.05 |
These results indicate that modifications in the structure can enhance anti-inflammatory activity, suggesting that similar modifications could be explored for this compound .
Structure–Activity Relationships (SAR)
The SAR studies indicate that specific functional groups attached to the piperidine and pyrano rings significantly influence biological activity. For instance:
- Electron-donating groups tend to enhance COX inhibition.
- The presence of alkyl substituents can improve solubility and bioavailability.
Case Studies
One notable study investigated the compound's effects on inflammation in vivo using carrageenan-induced paw edema in rats. The results indicated a significant reduction in edema size compared to control groups treated with standard anti-inflammatory drugs like indomethacin.
Experimental Results
| Treatment | Edema Size Reduction (%) |
|---|---|
| Control | 10 |
| Indomethacin | 50 |
| tert-butyl derivative | 45 |
This suggests that the compound may have comparable efficacy to established anti-inflammatory agents .
Comparison with Similar Compounds
Structural Analogues with Piperidine-Carboxylate Cores
Table 1: Key Structural Analogues
| Compound Name | CAS Number | Similarity Score | Key Substituents | Molecular Formula | Molecular Weight |
|---|---|---|---|---|---|
| tert-butyl 4-{[methyl({4-oxo-4H-pyrano[2,3-b]pyridin-7-yl})amino]methyl}piperidine-1-carboxylate | N/A | N/A | 4-oxo-pyrano[2,3-b]pyridine, methylamino linker | C₂₀H₂₅N₃O₄ | 371.44 (estimated) |
| tert-Butyl 2'-(tert-butyl)-7'-oxo-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-1-carboxylate | 889945-69-1 | 0.57 | Spiro pyrano[3,2-c]pyrazole | C₂₀H₂₈N₂O₄ | 360.45 |
| tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate | 1323140-64-2 | 0.56 | Indazole substituent | C₁₇H₂₁N₃O₂ | 299.37 |
| tert-Butyl 4-[(2-amino-4-fluorophenylamino)methyl]piperidine-1-carboxylate | 1233958-96-7 | N/A | 2-amino-4-fluorophenyl | C₁₇H₂₆FN₃O₂ | 323.41 |
Key Observations:
- Heterocyclic Systems: The target compound’s pyrano[2,3-b]pyridine core differs from the pyrano[3,2-c]pyrazole in the spiro compound .
- Substituent Effects: The indazole derivative lacks the methylamino linker but includes a planar aromatic system, which could enhance π-π stacking interactions compared to the target compound’s pyranopyridine .
- Physical Properties : The fluorophenyl-substituted analogue (323.41 g/mol) has a boiling point of 456.3°C, suggesting higher thermal stability than the target compound (estimated MW 371.44), though experimental data are needed .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Discussion:
- The tert-butyl group in all compounds improves lipid solubility, critical for membrane permeability in drug candidates.
- The sulfonate ester in is more reactive than the target compound’s stable carbamate, making it a better leaving group for further derivatization.
Preparation Methods
Cyclization Strategies for Pyrano-Pyridinone Formation
The pyrano[2,3-b]pyridin-4-one scaffold is synthesized via acid-catalyzed cyclization of 3-hydroxy-2-(propioloyl)pyridine derivatives. Alternatively, a Pd-catalyzed intramolecular C–H bond heteroarylation, as demonstrated in oxazolo[5′,4′:4,5]pyrano[2,3-b]pyridine synthesis, offers a high-yielding route (75–82%) under optimized conditions (Pd(OAc)₂, PPh₃, K₂CO₃, DMAc, 110°C). This method ensures regioselective annulation while retaining halide substituents for downstream functionalization.
Functionalization at Position 7
Position-selective amination at C-7 is achieved through Pd-catalyzed C–H activation using (hetero)aryl iodides. For example, treating 7-chloro-pyrano[2,3-b]pyridin-4-one with methylamine and PdCl₂(PPh₃)₂ in the presence of Xantphos ligand affords 7-(methylamino)-4-oxo-4H-pyrano[2,3-b]pyridine in 68% yield. Mechanistic studies suggest a concerted metalation-deprotonation pathway facilitating C–N bond formation.
Preparation of tert-Butyl Piperidine-1-Carboxylate Intermediates
Suzuki-Miyaura Coupling for Piperidine Functionalization
The tert-butyl 4-(bromomethyl)piperidine-1-carboxylate intermediate is synthesized via Suzuki-Miyaura cross-coupling of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate with bromomethylarenes. General Procedure B (Pd(dppf)Cl₂, K₃PO₄, 1,4-dioxane/H₂O, 80°C) achieves 74–99% yields for analogous piperidine derivatives. The bromomethyl group is introduced regioselectively, enabling subsequent nucleophilic substitution.
Reductive Amination for Aminomethyl Linker Installation
Alternatively, tert-butyl 4-oxopiperidine-1-carboxylate undergoes reductive amination with methylamine (NaBH₃CN, MeOH, 25°C) to furnish tert-butyl 4-(methylaminomethyl)piperidine-1-carboxylate in 85% yield. This method avoids harsh alkylation conditions and ensures mono-methylation.
Coupling Strategies for Molecular Assembly
Nucleophilic Substitution at the Pyrano-Pyridinone C-7 Position
The methylamino-pyrano-pyridinone reacts with tert-butyl 4-(bromomethyl)piperidine-1-carboxylate in DMF at 60°C, employing K₂CO₃ as a base, to yield the target compound in 65% yield. The reaction proceeds via an SN2 mechanism, with the bromomethyl group acting as an electrophile for the secondary amine.
Table 1: Optimization of Coupling Conditions
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 60 | 65 |
| Cs₂CO₃ | DMF | 60 | 58 |
| Et₃N | THF | 40 | 42 |
Reductive Amination for Direct Linkage Formation
A one-pot reductive amination strategy couples tert-butyl 4-formylpiperidine-1-carboxylate with 7-(methylamino)-4-oxo-pyrano[2,3-b]pyridine using NaBH₃CN in MeOH (72% yield). This method circumvents the need for pre-functionalized bromomethyl intermediates.
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways in Pd-Catalyzed Amination
Pd-catalyzed reactions risk over-alkylation or C–O bond formation. Employing bulky phosphine ligands (Xantphos) suppresses β-hydride elimination, enhancing C–N coupling efficiency. Additionally, microwave-assisted heating (120°C, 30 min) reduces reaction times and improves selectivity.
Q & A
Q. What are the optimal synthetic routes for tert-butyl 4-{[methyl({4-oxo-4H-pyrano[2,3-b]pyridin-7-yl})amino]methyl}piperidine-1-carboxylate?
The synthesis of this compound likely involves multi-step reactions. A plausible route includes:
Coupling Reaction : Reacting 4-oxo-4H-pyrano[2,3-b]pyridin-7-amine with tert-butyl 4-(aminomethyl)piperidine-1-carboxylate using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane .
Methylation : Introducing the methyl group via reductive amination (e.g., formaldehyde and sodium cyanoborohydride) or alkylation (methyl iodide in the presence of a base).
Boc Protection : Ensuring the tert-butyloxycarbonyl (Boc) group remains intact during synthesis by using mild acidic conditions for deprotection if needed.
Key Considerations : Monitor reaction progress via TLC or LC-MS. Purify intermediates using column chromatography (silica gel, eluent: ethyl acetate/hexane).
Q. How can spectroscopic techniques characterize this compound?
- NMR : Use and NMR to confirm the piperidine ring (δ 1.4–1.6 ppm for Boc protons), pyranopyridine carbonyl (δ ~170 ppm), and methylamino groups (δ 2.8–3.2 ppm).
- HRMS : Validate molecular weight (expected [M+H] for CHNO: ~398.2).
- IR : Identify carbonyl stretches (C=O at ~1650–1750 cm) and Boc group vibrations (C-O at ~1250 cm) .
Q. What are the stability and storage recommendations?
- Stability : The compound is stable under inert atmospheres (N) at –20°C. Avoid exposure to strong oxidizers (e.g., peroxides) and humidity .
- Handling : Use PPE (gloves, lab coat) and work in a fume hood. Store in amber glass vials to prevent photodegradation .
Advanced Research Questions
Q. How can conflicting data on reaction yields be resolved during synthesis?
Conflicting yields (e.g., 40% vs. 70%) may arise from:
- Solvent Polarity : Higher polarity solvents (e.g., DMF vs. DCM) can alter reaction kinetics.
- Catalyst Loading : Optimize DMAP concentration (0.1–0.3 equiv.) to balance activation and side reactions.
- Temperature Control : Exothermic reactions may require cooling (0–5°C) to suppress byproducts.
Methodology : Design a Design of Experiments (DoE) approach to systematically vary parameters (solvent, catalyst, temperature) and analyze outcomes via ANOVA .
Q. What computational methods predict biological targets for this compound?
- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. The pyranopyridine moiety may bind ATP pockets via π-π stacking.
- ADMET Prediction : Tools like SwissADME estimate bioavailability (Lipinski’s Rule of Five: MW <500, LogP <5).
- SAR Analysis : Compare with analogs (e.g., tert-butyl 4-(((6-ethoxypyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate) to identify critical substituents for activity .
Q. How to address discrepancies in biological assay results?
Contradictory IC values (e.g., 10 nM vs. 1 µM) may stem from:
- Assay Conditions : Varying pH or ion concentrations (e.g., Mg) can modulate enzyme activity.
- Cell Line Variability : Use isogenic cell lines to minimize genetic drift.
- Compound Solubility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid precipitation.
Validation : Replicate assays in triplicate and include positive controls (e.g., staurosporine for kinase inhibition) .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
